molecular formula C10H9NOS B2749834 (2-Phenyl-1,3-oxazol-4-yl)methanethiol CAS No. 126272-24-0

(2-Phenyl-1,3-oxazol-4-yl)methanethiol

Cat. No.: B2749834
CAS No.: 126272-24-0
M. Wt: 191.25
InChI Key: VKAXJSNCTPVCJV-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazol-4-yl)methanethiol is an organic compound with the molecular formula C10H9NOS. It is characterized by the presence of an oxazole ring, a phenyl group, and a methanethiol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazol-4-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the methanethiol group. One common method involves the cyclization of an appropriate precursor, such as a phenyl-substituted amino alcohol, under acidic or basic conditions to form the oxazole ring. The methanethiol group can then be introduced through a nucleophilic substitution reaction using a thiolating agent like hydrogen sulfide or a thiol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazol-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(2-Phenyl-1,3-oxazol-4-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenyl-1,3-oxazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2-Phenyl-1,3-oxazol-4-yl)methanamine: Contains an amine group instead of a thiol group.

    (2-Phenyl-1,3-oxazol-4-yl)methanone: Features a carbonyl group instead of a thiol group.

Uniqueness

(2-Phenyl-1,3-oxazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group can participate in redox reactions and form covalent bonds with biomolecules, making this compound particularly interesting for research in medicinal chemistry and biochemistry.

Properties

IUPAC Name

(2-phenyl-1,3-oxazol-4-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c13-7-9-6-12-10(11-9)8-4-2-1-3-5-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAXJSNCTPVCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126272-24-0
Record name (2-phenyl-1,3-oxazol-4-yl)methanethiol
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